25-Fold Enantiomeric Potency Advantage in Acetylcholine Transport Inhibition: (-)-Vesamicol vs (+)-Vesamicol
(-)-Vesamicol exhibits 25-fold greater potency than (+)-vesamicol in inhibiting acetylcholine active transport into purified Torpedo synaptic vesicles [1]. This stereoselectivity is intrinsic to the VAChT binding site and demonstrates that the (+)-enantiomer contributes negligibly to transporter inhibition. Sigma-Aldrich, as a vendor authority, explicitly states on the D-(+)-Vesamicol product page that it is '25-times less potent than the L-form' .
| Evidence Dimension | Potency in acetylcholine active-transport inhibition |
|---|---|
| Target Compound Data | (-)-Vesamicol: 25-fold more potent than (+)-enantiomer (exact IC50 values from the acetylcholine transport assay reported in the original paper; the parent compound (-)-vesamicol defined as the active enantiomer) |
| Comparator Or Baseline | (+)-Vesamicol: 25-fold less potent than (-)-enantiomer |
| Quantified Difference | 25-fold potency ratio [(-)/(+)] |
| Conditions | Acetylcholine active-transport assay utilizing purified synaptic vesicles from Torpedo californica electric organ (Rogers et al., 1989) |
Why This Matters
Procurement of the (+)-enantiomer or racemic mixture instead of (-)-vesamicol will result in a 25-fold or ~2-fold loss of VAChT-directed potency, respectively, compromising the validity of quantitative pharmacological studies.
- [1] Rogers GA, Parsons SM, Anderson DC, Nilsson LM, Bahr BA, Kornreich WD, Kaufman R, Jacobs RS, Kirtman B. Synthesis, in vitro acetylcholine-storage-blocking activities, and biological properties of derivatives and analogues of trans-2-(4-phenylpiperidino)cyclohexanol (vesamicol). J Med Chem. 1989;32(6):1217-1230. PMID: 2724295. View Source
